
lead(2+);oxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+);oxomolybdenum is a compound that combines lead ions with oxomolybdenum species. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and environmental chemistry. The combination of lead and molybdenum in this compound results in a material with distinct characteristics that can be leveraged for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lead(2+);oxomolybdenum typically involves the reaction of lead salts with molybdenum oxides or molybdates under controlled conditions. One common method is the hydrothermal synthesis, where lead nitrate and ammonium molybdate are reacted in an aqueous solution at elevated temperatures and pressures. This method allows for the formation of crystalline this compound compounds with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrothermal methods but on a larger scale. Additionally, solid-state reactions between lead oxide and molybdenum trioxide at high temperatures can also be employed. These methods ensure the efficient production of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions: Lead(2+);oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Lead ions in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reactions with other metal salts in aqueous or non-aqueous solutions can lead to substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) oxides, while reduction can produce molybdenum(IV) species .
Scientific Research Applications
Lead(2+);oxomolybdenum has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which lead(2+);oxomolybdenum exerts its effects is complex and involves multiple pathways:
Catalytic Activity: The compound acts as a catalyst by facilitating electron transfer processes, which are crucial in oxidation-reduction reactions.
Molecular Targets: In biological systems, it can interact with enzymes and proteins, influencing their activity and function.
Pathways Involved: The compound’s action involves redox cycling and the generation of reactive oxygen species, which can have various biochemical effects.
Comparison with Similar Compounds
Molybdenum Trioxide (MoO3): A common molybdenum compound with similar oxidation properties.
Lead Molybdate (PbMoO4): Another lead-molybdenum compound with distinct structural and chemical properties.
Uniqueness: Lead(2+);oxomolybdenum is unique due to its specific combination of lead and molybdenum, which imparts unique catalytic and material properties not found in other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .
Properties
CAS No. |
12610-16-1 |
|---|---|
Molecular Formula |
MoOPb+2 |
Molecular Weight |
319 g/mol |
IUPAC Name |
lead(2+);oxomolybdenum |
InChI |
InChI=1S/Mo.O.Pb/q;;+2 |
InChI Key |
OJSHXXLRHKYDCC-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


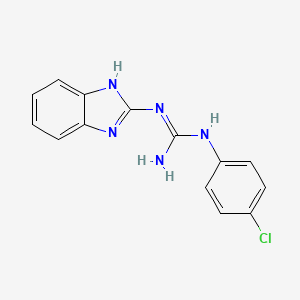
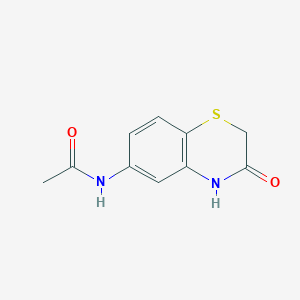
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

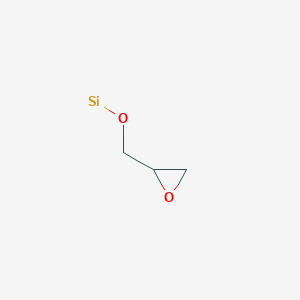
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
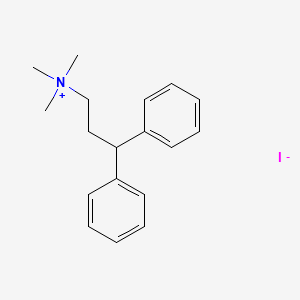


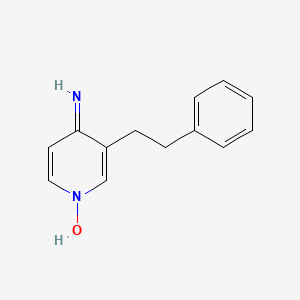
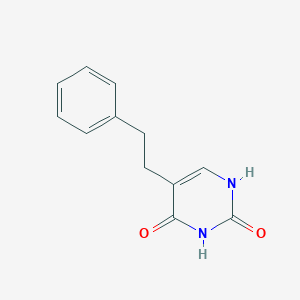
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
